(E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one
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Overview
Description
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a furan ring substituted with a methoxyphenyl group and a phenylprop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one is not well-documented. like other chalcones, it may exert its effects through interactions with various molecular targets and pathways. These could include inhibition of enzymes, modulation of signaling pathways, or binding to specific receptors. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, characterized by the α,β-unsaturated carbonyl system.
Flavonoids: A class of compounds structurally related to chalcones, known for their diverse biological activities.
Coumarins: Another class of aromatic compounds with structural similarities to chalcones.
Uniqueness
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one is unique due to the presence of the furan ring and the methoxyphenyl substitution, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.
Biological Activity
(E)-3-(5-(4-methoxyphenyl)furan-2-yl)-1-phenylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a furan ring and phenyl moieties. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific chalcone derivative, summarizing key research findings and presenting relevant data.
Chemical Structure and Synthesis
The compound is synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the process .
Chemical Structure
The IUPAC name for this compound is (E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one. Its molecular formula is C20H16O3, and it features an α,β-unsaturated carbonyl system connecting the furan and phenyl rings .
Biological Activity Overview
Chalcones exhibit a wide range of biological activities due to their ability to interact with various molecular targets. The specific biological activities of this compound include:
Anticancer Activity
Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways. For instance, studies have shown that related chalcone derivatives possess significant antiproliferative effects in various cancer cell lines, with IC50 values often in the low micromolar range .
A recent study demonstrated that compounds similar to this compound exhibited pro-apoptotic effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM . The mechanism involves ROS flux leading to increased cell viability upon antioxidant pretreatment.
Antimicrobial Activity
Chalcones have been extensively studied for their antimicrobial properties. A review highlighted that certain chalcone derivatives showed strong inhibition against various bacterial strains and fungi, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory activity of chalcones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that this compound can modulate inflammatory pathways, providing a basis for its potential use in inflammatory diseases .
The precise mechanism of action for this compound remains under investigation. However, it is believed that like other chalcones, it may exert its effects through:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer proliferation or inflammation.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- ROS Generation : Inducing oxidative stress leading to apoptosis in cancer cells.
Data Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis via ROS | |
Antimicrobial | Inhibits bacterial growth | |
Anti-inflammatory | Inhibits COX/LOX enzymes |
Case Studies
Several studies have documented the efficacy of chalcone derivatives similar to (E)-3-(5-(4-methoxyphenyl)furan-2-y)-1-phenylprop-2-en-1-one:
- Anticancer Study :
- Antimicrobial Evaluation :
Properties
IUPAC Name |
(E)-3-[5-(4-methoxyphenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-17-9-7-16(8-10-17)20-14-12-18(23-20)11-13-19(21)15-5-3-2-4-6-15/h2-14H,1H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXLLUAGKYAOSO-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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